molecular formula C8H14O3 B158189 Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 1883-91-6

Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B158189
CAS No.: 1883-91-6
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol and a hydroxyl group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxycyclopentanecarboxylate can be synthesized through the esterification of 2-hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to improve the overall efficiency and sustainability of the production .

Comparison with Similar Compounds

Ethyl 2-hydroxycyclopentanecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940324
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54972-10-0, 1883-91-6
Record name 54972-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 2
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Ethyl 2-hydroxycyclopentanecarboxylate
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Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 4
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 5
Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 6
Ethyl 2-hydroxycyclopentanecarboxylate

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